2,3,3-trichlorotetrahydro-2H-pyran

Conformational Analysis NQR Spectroscopy Stereoelectronic Effects

2,3,3-Trichlorotetrahydro-2H-pyran (CAS 63027-88-3), also known as 2,3,3-trichlorooxane, is a chlorinated six-membered heterocyclic ether (C5H7Cl3O; MW 189.47 g/mol). The molecule features three chlorine substituents—one at the 2-position and two at the 3-position—imparting distinct steric and electronic characteristics that govern its reactivity profile.

Molecular Formula C5H7Cl3O
Molecular Weight 189.46 g/mol
CAS No. 63027-88-3
Cat. No. B1349763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-trichlorotetrahydro-2H-pyran
CAS63027-88-3
Molecular FormulaC5H7Cl3O
Molecular Weight189.46 g/mol
Structural Identifiers
SMILESC1CC(C(OC1)Cl)(Cl)Cl
InChIInChI=1S/C5H7Cl3O/c6-4-5(7,8)2-1-3-9-4/h4H,1-3H2
InChIKeyZAKVZNJDGLAPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trichlorotetrahydro-2H-pyran (CAS 63027-88-3): Chemical Identity and Core Properties for Procurement Evaluation


2,3,3-Trichlorotetrahydro-2H-pyran (CAS 63027-88-3), also known as 2,3,3-trichlorooxane, is a chlorinated six-membered heterocyclic ether (C5H7Cl3O; MW 189.47 g/mol) . The molecule features three chlorine substituents—one at the 2-position and two at the 3-position—imparting distinct steric and electronic characteristics that govern its reactivity profile [1]. Physical constants reported for this compound include a density of 1.4 g/cm³, a boiling point of 236.4 °C at 760 mmHg (or 83 °C at 11 mmHg under reduced pressure), a flash point of 96.9 °C, and a refractive index range of 1.5051–1.5071 . The compound is commercially available as a research chemical, typically at ≥95% purity, and is primarily utilized as a building block and intermediate in organic synthesis, particularly for the preparation of tetrahydropyran derivatives and α,α-dichloroaldehydes .

Why Chlorinated Tetrahydropyran Analogs Cannot Substitute for 2,3,3-Trichlorotetrahydro-2H-pyran in Critical Synthetic Routes


Substitution of 2,3,3-trichlorotetrahydro-2H-pyran with in-class analogs—such as the furan counterpart (2,3,3-trichlorotetrahydrofuran, CAS 17557-41-4), less chlorinated derivatives (3,3-dichlorotetrahydropyran-2-ol), or differently substituted analogs (2,2,3,3-tetrachlorotetrahydropyran)—introduces material alterations in reaction outcomes that can compromise synthetic efficiency and product purity [1][2]. The ring size (six-membered pyran vs. five-membered furan) dictates distinct strain and conformational preferences, with the pyran system adopting a chair conformation that places the 2-chlorine in an axial position—a stereoelectronic arrangement not possible in the furan analog [1][3]. Chlorination pattern (2,3,3- vs. 3,3- vs. 2,2,3,3-) further dictates regioselectivity in subsequent nucleophilic substitutions and ring-opening reactions, as documented in formolysis and acetolysis studies where each analog yields a different profile of ω-substituted α,α-dichloroaldehydes [2]. The evidence below quantifies these performance divergences to support procurement decisions.

2,3,3-Trichlorotetrahydro-2H-pyran (CAS 63027-88-3): Quantified Differentiation from Closest Analogs in Synthesis and Reactivity


Conformational Analysis: Axial 2-Chlorine in 2,3,3-Trichlorotetrahydropyran vs. Tetrachloro Analog by 35Cl NQR

A 35Cl nuclear quadrupole resonance (NQR) study at 77 K compared 2,3,3-trichlorotetrahydropyran (compound II) with 2,2,3,3-tetrachlorotetrahydropyran (compound I). For the tetrachloro analog (I), an anomeric shift of ca. 2.4 MHz was observed between the chlorine atoms in the 2-position. In contrast, analysis of 2,3,3-trichlorotetrahydropyran (II) indicates that the single 2-chlorine atom adopts an axial position in the solid state, a stereochemical arrangement not possible in the tetrachloro derivative due to additional substitution [1]. This axial conformation positions the C–Cl bond for stereoelectronically favored nucleophilic displacement.

Conformational Analysis NQR Spectroscopy Stereoelectronic Effects

Synthetic Efficiency: 94% Isolated Yield for 2,3,3-Trichlorotetrahydropyran via Sulfuryl Chloride Chlorination of Tetrahydropyran

Chlorination of tetrahydropyran with excess refluxing sulfuryl chloride in the dark provides 2,3,3-trichlorotetrahydropyran in 94% isolated yield . This yield is notably high for a polychlorination reaction. In comparison, the chlorination of the structurally related 3-methyltetrahydropyran under similar conditions (excess sulfuryl chloride, 65–90 °C) proceeds with initial attack at the 2- or 6-position in a 47:53 ratio, and while specific isolated yields are not reported for the methyl analog, the non-selective initial attack suggests a more complex product mixture and likely lower yield of any single trichloro derivative [1]. The high yield for the target compound reflects a highly selective non-homolytic mechanism, likely involving hydride abstraction as the first step .

Organic Synthesis Chlorination Yield Optimization

Ring-Opening Reactivity: Formolysis/Acetolysis of 2,3,3-Trichlorotetrahydropyran vs. Furan Analog to Yield ω-Substituted α,α-Dichloroaldehydes

2,3,3-Trichlorotetrahydropyran (THP) and its five-membered furan counterpart (2,3,3-trichlorotetrahydrofuran, THF) undergo formolysis or acetolysis to yield distinct profiles of ω-substituted α,α-dichloroaldehydes. In the presence of hot sodium carboxylate/carboxylic acid slurry, both compounds rapidly form activated 2-formates or 2-acetates, which can be subsequently converted to 2-hydroxy derivatives via uncatalyzed methanolysis [1]. However, the ring size dictates the nature of the ω-substituent: the pyran-derived system yields ω-hydroxybutyl-α,α-dichloroaldehyde derivatives, whereas the furan-derived system yields ω-hydroxypropyl analogs [1]. In the presence of strong acid (H2SO4), the THP derivative undergoes ring opening to ω,1,1-triacetates, a transformation that proceeds under conditions where the furan analog may exhibit different regioselectivity and stability [1].

Ring-Opening Reactions α,α-Dichloroaldehydes Synthetic Methodology

Alkaline Degradation: 2,3,3-Trichlorotetrahydropyran vs. 3,3-Dichlorotetrahydropyran-2-ol – Conversion to 2-Hydroxytetrahydropyran-3-one Precursors

Both 2,3,3-trichlorotetrahydropyran and 3,3-dichlorotetrahydropyran-2-ol react with aqueous alkali to form viscous syrups that appear to contain 2-hydroxytetrahydropyran-3-one and its tautomers [1]. Oxidation of these syrups with permanganate yields succinic acid, confirming the presence of a C4 dicarboxylic acid precursor in both degradation pathways [1]. The key differentiation lies in the chlorination pattern and starting material stability: 2,3,3-trichlorotetrahydropyran is a fully substituted chlorinated ether, whereas 3,3-dichlorotetrahydropyran-2-ol is a hemiacetal-like chlorohydrin. The trichloro compound offers a distinct entry point for further functionalization prior to alkaline degradation, as the 2-chlorine can be selectively displaced by nucleophiles under controlled conditions, a handle absent in the dichloro alcohol [1].

Alkaline Degradation Heterocyclic Reactivity Tautomerism

Physical Property Differentiation: Boiling Point and Density of 2,3,3-Trichlorotetrahydropyran vs. Furan Analog and Tetrachloro Derivative

Physical constants serve as practical identifiers and influence handling and purification. 2,3,3-Trichlorotetrahydropyran exhibits a boiling point of 236.4 °C at 760 mmHg (or 83 °C at 11 mmHg) and a density of 1.4 g/cm³ . The furan analog, 2,3,3-trichlorotetrahydrofuran (MW 175.44 g/mol), has a lower molecular weight and likely a lower boiling point (specific value not available in sources, but expected based on MW difference). The tetrachloro analog, 2,2,3,3-tetrachlorotetrahydropyran, has a higher molecular weight (MW approx. 223.9 g/mol) and correspondingly higher boiling point [1]. Density differences are also notable: the target compound's density (1.4 g/cm³) reflects its chlorination level; the furan analog likely has a similar or slightly higher density due to the smaller ring, but precise comparative data are not available from the provided sources . These physical distinctions are critical for specifying the correct compound in procurement, ensuring that the intended building block (six-membered pyran with 2,3,3-chlorination) is received rather than a furan or tetrachloro analog.

Physical Properties Boiling Point Density Procurement Specifications

High-Value Application Scenarios for 2,3,3-Trichlorotetrahydro-2H-pyran (CAS 63027-88-3) Based on Quantitative Differentiation Evidence


Synthesis of ω-Hydroxybutyl-α,α-dichloroaldehyde Building Blocks via Ring Opening

Researchers requiring C4 ω-substituted α,α-dichloroaldehydes should specifically select 2,3,3-trichlorotetrahydropyran over the furan analog. Formolysis or acetolysis of the pyran derivative yields ω-hydroxybutyl-α,α-dichloroaldehydes, whereas the furan analog yields the shorter ω-hydroxypropyl chain [1]. This ring-size-dependent outcome directly determines the carbon framework of downstream products, making the correct choice of precursor essential for target-oriented synthesis.

Stereoselective Nucleophilic Displacement at the 2-Position Exploiting Axial Conformation

The axial orientation of the 2-chlorine in 2,3,3-trichlorotetrahydropyran, confirmed by 35Cl NQR spectroscopy, provides a stereoelectronically favorable leaving group geometry for SN2-type nucleophilic substitutions [1]. This conformational bias enables selective displacement reactions not readily achievable with analogs lacking an axial leaving group (e.g., the tetrachloro derivative or equatorial-substituted isomers), offering a strategic advantage in stereoselective synthesis of substituted tetrahydropyrans.

High-Yield Preparation of 2,3,3-Trichlorotetrahydropyran for Use as a Versatile Chlorinated Building Block

Procurement for scale-up or stockpiling is supported by the documented 94% isolated yield from tetrahydropyran chlorination with sulfuryl chloride [1]. This high-yielding, selective synthesis ensures reliable and cost-effective availability of the compound. In contrast, chlorination of substituted tetrahydropyran analogs (e.g., 3-methyltetrahydropyran) proceeds with non-selective initial attack, potentially reducing yield and complicating purification [2].

Sequential Functionalization Prior to Alkaline Degradation for Succinic Acid Derivatives

Investigators exploring routes to succinic acid or its precursors via tetrahydropyran degradation can leverage the 2-chlorine handle of 2,3,3-trichlorotetrahydropyran for pre-degradation functionalization [1]. Unlike 3,3-dichlorotetrahydropyran-2-ol, which lacks this handle, the trichloro compound allows nucleophilic substitution at the 2-position before alkaline ring opening, enabling the synthesis of diversely substituted succinic acid derivatives [1].

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